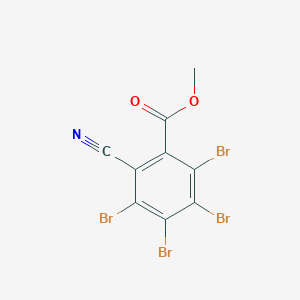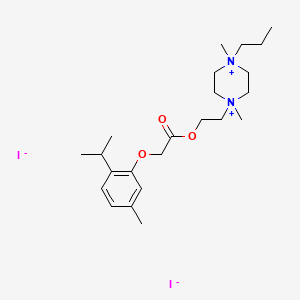
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyethyl, dimethyl, and propyl groups, along with diiodide and thymyloxyacetate moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with diethylene glycol in the presence of a catalyst.
Substitution Reactions: The hydroxyethyl, dimethyl, and propyl groups are introduced through substitution reactions using appropriate alkylating agents.
Diiodide Addition: The diiodide moiety is added by reacting the intermediate compound with iodine in the presence of a reducing agent.
Thymyloxyacetate Addition:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diiodide moiety, converting it to iodide or even removing it entirely.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Iodide derivatives
Substitution: Various substituted piperazines
Wissenschaftliche Forschungsanwendungen
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the diiodide moiety can participate in redox reactions. The piperazine ring provides a scaffold for binding to enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler analog with similar functional groups but lacking the diiodide and thymyloxyacetate moieties.
1,4-Dimethylpiperazine: Another analog with dimethyl substitutions but without the hydroxyethyl and propyl groups.
Uniqueness
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diiodide and thymyloxyacetate moieties further differentiates it from simpler piperazine derivatives.
Eigenschaften
CAS-Nummer |
32305-42-3 |
|---|---|
Molekularformel |
C23H40I2N2O3 |
Molekulargewicht |
646.4 g/mol |
IUPAC-Name |
2-(1,4-dimethyl-4-propylpiperazine-1,4-diium-1-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;diiodide |
InChI |
InChI=1S/C23H40N2O3.2HI/c1-7-10-24(5)11-13-25(6,14-12-24)15-16-27-23(26)18-28-22-17-20(4)8-9-21(22)19(2)3;;/h8-9,17,19H,7,10-16,18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XYMCSBFRGSUGES-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+]1(CC[N+](CC1)(C)CCOC(=O)COC2=C(C=CC(=C2)C)C(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



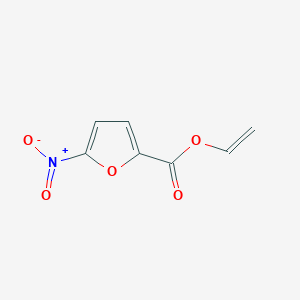
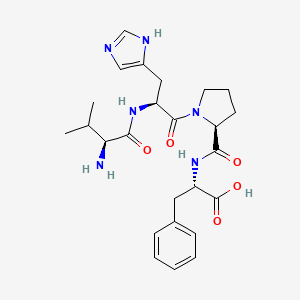
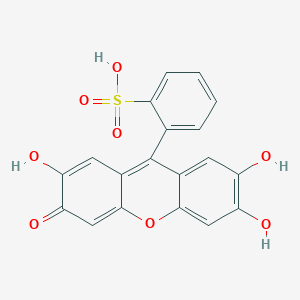

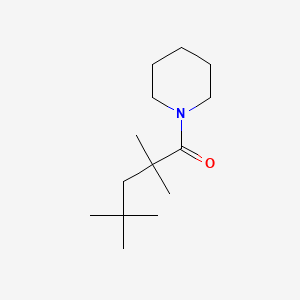

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
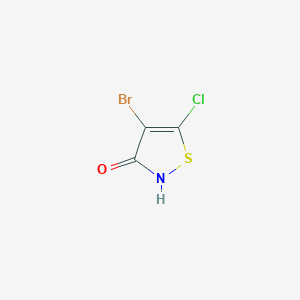

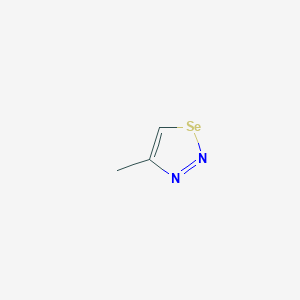
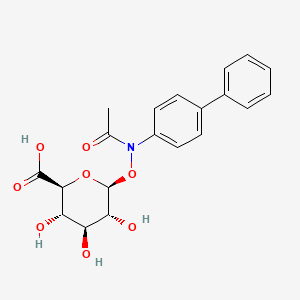
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
